![molecular formula C13H12ClNO2 B2642566 3-Chloro-6,7,8,9-tetrahydro-5H-carbazole-4-carboxylic acid CAS No. 876885-94-8](/img/structure/B2642566.png)
3-Chloro-6,7,8,9-tetrahydro-5H-carbazole-4-carboxylic acid
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Description
3-Chloro-6,7,8,9-tetrahydro-5H-carbazole-4-carboxylic acid is a chemical compound with the molecular formula C13H12ClNO2 . It is used in various research and development applications .
Molecular Structure Analysis
The molecular structure of this compound includes a carbazole moiety, which is a nitrogen-containing aromatic heterocyclic compound . The presence of the carbazole group allows for unique properties in the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-6,7,8,9-tetrahydro-5H-carbazole-4-carboxylic acid include a molecular weight of 249.7 and a molecular formula of C13H12ClNO2 . More detailed properties like melting point, boiling point, and density are not available in the search results .Scientific Research Applications
Antitumor Activity
The compound 3-Chloro-6,7,8,9-tetrahydro-5H-carbazole-4-carboxylic acid and its derivatives exhibit potential in antitumor activity. Research indicates that certain derivatives, such as 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, show curative activity against specific types of leukemia, acting possibly as a prodrug modification of the acyclic triazene 5-[3-(2-chloroethyl)triazen-1-yl]imidazole-4-carboxamide (MCTIC) (Stevens et al., 1984).
Antibacterial and Antifungal Activities
The structural modification of 3-Chloro-6,7,8,9-tetrahydro-5H-carbazole-4-carboxylic acid, leading to various derivatives, has demonstrated significant antibacterial activity against microorganisms like Staphylococcus aureus, Bacillus subtilis, Psuedomonas aeruginosa, and Escherichia coli. Additionally, these compounds have been tested for antifungal activity against different fungal species, though they were found inactive in this regard (Chavan & Pai, 2007).
Medicinal Chemistry and Synthetic Methods
The compound's role in medicinal chemistry, particularly as a metabolism-resistant isosteric replacement for carboxylic acids, is noteworthy. This application is prominent in SAR-driven medicinal chemistry analogue syntheses. Additionally, the paper provides a comprehensive summary of the medicinal chemistry involving this compound, highlighting the preparation of tetrazole-containing drug substances and discussing various synthetic methods (Herr, 2002).
Optical Nonlinearity
Derivatives of this compound, specifically N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, have been synthesized and characterized for their optical nonlinearity properties. Research indicates that certain derivatives exhibit maximum nonlinearity, making them potential candidates for optical limiting applications (Chandrakantha et al., 2013).
properties
IUPAC Name |
3-chloro-6,7,8,9-tetrahydro-5H-carbazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c14-8-5-6-10-11(12(8)13(16)17)7-3-1-2-4-9(7)15-10/h5-6,15H,1-4H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJNHQIRTCMGSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6,7,8,9-tetrahydro-5H-carbazole-4-carboxylic acid |
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